molecular formula C15H12ClN3O2S B11987336 (2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11987336
M. Wt: 333.8 g/mol
InChI Key: XVIPLJFVHGDSII-RQZCQDPDSA-N
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Description

2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that features a furan ring, a thiazolidinone moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 2-furaldehyde with a thiazolidinone derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-FURALDEHYDE (5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
  • 2-FURALDEHYDE (5-(4-FLUOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE

Uniqueness

2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+

InChI Key

XVIPLJFVHGDSII-RQZCQDPDSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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